Cas no 2229015-93-2 (O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine)

O-2-(3-Fluoropyridin-4-yl)ethylhydroxylamine is a fluorinated pyridine derivative with a hydroxylamine functional group, offering versatile reactivity in synthetic chemistry. Its structure combines a 3-fluoropyridin-4-yl moiety with an ethylhydroxylamine linker, making it valuable for nucleophilic and electrophilic transformations. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity and stability in intermediates. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where fluorinated heterocycles are sought after for their bioactivity and metabolic stability. Its hydroxylamine group enables selective functionalization, facilitating the construction of complex molecular architectures. The compound is typically handled under controlled conditions due to its reactive nature.
O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine structure
2229015-93-2 structure
Product Name:O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine
CAS No:2229015-93-2
MF:C7H9FN2O
MW:156.157564878464
CID:6233578
PubChem ID:165691645
Update Time:2025-10-28

O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine
    • 2229015-93-2
    • O-[2-(3-fluoropyridin-4-yl)ethyl]hydroxylamine
    • EN300-1817126
    • Inchi: 1S/C7H9FN2O/c8-7-5-10-3-1-6(7)2-4-11-9/h1,3,5H,2,4,9H2
    • InChI Key: RZCXWQDLUMNCPH-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1CCON

Computed Properties

  • Exact Mass: 156.06989108g/mol
  • Monoisotopic Mass: 156.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 48.1Ų

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Additional information on O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine

O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine: A Comprehensive Overview

The compound O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine (CAS No. 2229015-93-2) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted pyridine ring. The presence of the fluorine atom at the 3-position of the pyridine ring introduces interesting electronic and steric properties, making it a valuable building block in modern chemical synthesis.

Recent studies have highlighted the potential of O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine as a versatile intermediate in the synthesis of bioactive molecules. For instance, researchers have demonstrated its utility in the construction of heterocyclic compounds, which are often key components in drug discovery programs. The ability to readily modify the substituents on the pyridine ring and the hydroxylamine group provides chemists with a high degree of flexibility in designing molecules with desired pharmacological properties.

In terms of synthesis, O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine can be prepared via several routes, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of 3-fluoropyridine derivatives with appropriate alkylating agents under controlled conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry and regioselectivity of the product. The development of efficient synthetic protocols has significantly enhanced the accessibility of this compound for both academic and industrial applications.

The application of O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine extends beyond traditional chemical synthesis. Recent advancements in materials science have explored its use as a precursor for advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). The nitrogen-rich structure of this compound makes it an ideal candidate for forming strong coordination bonds with metal ions, which is crucial for constructing porous materials with high surface areas and tunable properties.

From a pharmacological perspective, O-2-(3-fluoropyridin-4-yl)ethylhydroxylamine has shown promise as a lead compound in drug discovery efforts targeting various disease states. Its ability to modulate enzyme activity and interact with biological targets has been extensively studied using computational modeling and experimental assays. For example, researchers have reported its potential as an inhibitor of kinases and other enzymes implicated in cancer and inflammatory diseases.

In conclusion, O-2-(3-fluoropyridin-4-yL)ethylhydroxylamine (CAS No. 2229015589876) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and biological applications, underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new functionalities and uses for this compound, it is likely to play an increasingly prominent role in both academic and industrial settings.

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